Xanthomicrol

Übersicht

Beschreibung

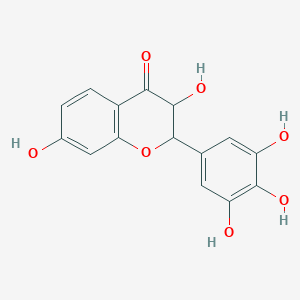

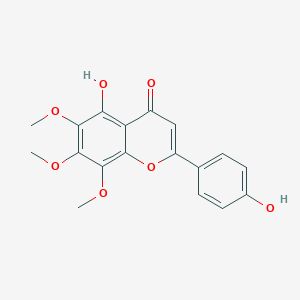

Xanthomicrol is a trimethoxylated hydroxyflavone and the main active component of Dracocephalum kotschyi Boiss leaf extract . It is one of the methoxylated flavones that has attracted significant attention from researchers worldwide due to its promising pharmacological activities .

Synthesis Analysis

Xanthomicrol is extracted from various plant sources as a polymethoxylated flavone . New approaches to xanthomicrol production have been described, including biotechnological attempts to develop xanthomicrol-producing plant cell factories .

Molecular Structure Analysis

The molecular structure of Xanthomicrol has been studied using B3LYP/6–31+G (d, p) computational method . The structural, electronic, and spectral data of this compound such as HOMO, LUMO energies, electrophilicity index, molecular electrostatic potential maps, 1 HNMR, and 13 CNMR were obtained and examined .

Chemical Reactions Analysis

The reactivity of Xanthomicrol with oxygen radicals such as HO˚, HOO˚, and O2˚¯ has been investigated . The antioxidant properties of Xanthomicrol were also evaluated by hydrogen atom transfer, single electron transfer followed by proton transfer, and the sequential proton loss electron transfer mechanisms in the gas phase and water .

Physical And Chemical Properties Analysis

The physical and chemical properties of Xanthomicrol have been analyzed using DFT calculations . The delocalization of odd electrons in the studied radicals was also investigated using spin density maps .

Wissenschaftliche Forschungsanwendungen

Xanthomicrol: A Comprehensive Analysis of Scientific Research Applications

Antispasmodic Effects: Xanthomicrol has been noted for its antispasmodic properties, which could have potential applications in treating conditions that involve muscle spasms.

Anti-platelet Activity: Research suggests that Xanthomicrol may have anti-platelet effects, which could be beneficial in preventing blood clots and associated disorders.

Anti-cancer Potential: Studies have shown that Xanthomicrol exhibits promising anti-cancer activities. For instance, it has been observed to induce changes in cell morphologies in cancer HeLa cells, indicating its impact on cell growth and morphology .

Antioxidant Properties: Xanthomicrol is recognized for its antioxidant capabilities, which play a crucial role in protecting cells from oxidative stress and may have implications in various diseases.

Anti-inflammatory Applications: The compound’s anti-inflammatory actions are another area of interest, with potential uses in treating inflammatory conditions.

Antimicrobial Effects: Its antimicrobial activities suggest that Xanthomicrol could be used in the development of new antibacterial and antifungal treatments.

7. Lipid Metabolism Impact in Cancer Cells Research focusing on HeLa cells has explored the effect of Xanthomicrol on lipid metabolism within cancer cells, providing insights into its therapeutic potential .

Structural and Electronic Properties: Investigations into the structural and electronic properties of Xanthomicrol have revealed details about its molecular behavior, which could inform further pharmacological research .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-16-14(21)13-11(20)8-12(9-4-6-10(19)7-5-9)25-15(13)17(23-2)18(16)24-3/h4-8,19,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMBWAJRKKEEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167947 | |

| Record name | Xanthomicrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xanthomicrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Xanthomicrol | |

CAS RN |

16545-23-6 | |

| Record name | Xanthomicrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16545-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthomicrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016545236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthomicrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthomicrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOMICROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IN82Y8CAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xanthomicrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227 - 230 °C | |

| Record name | Xanthomicrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037600 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

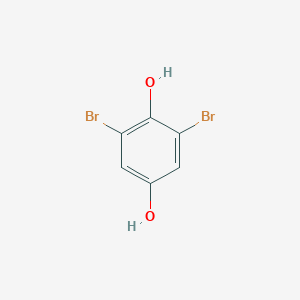

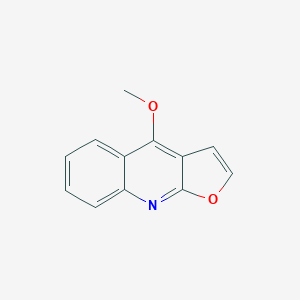

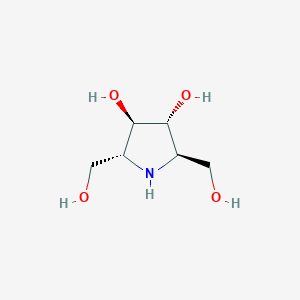

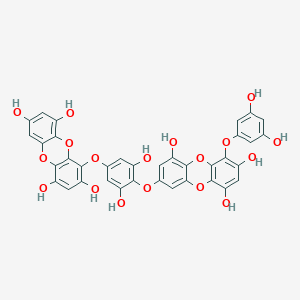

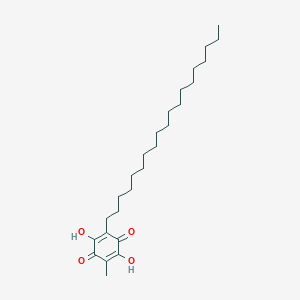

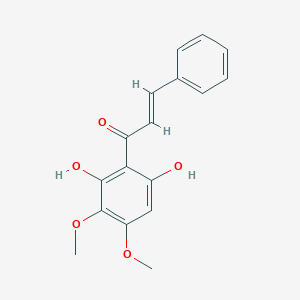

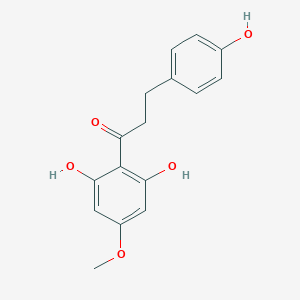

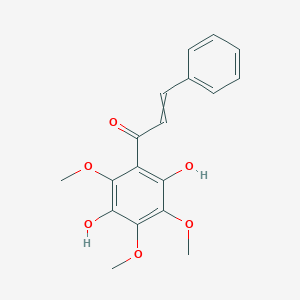

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of xanthomicrol?

A1: Research suggests that xanthomicrol interacts with several molecular targets, including:

- Μu-opioid receptor (MOR): Xanthomicrol acts as a potential MOR antagonist, influencing cell proliferation, migration, and invasion in human hepatocellular carcinoma cells [].

- PI3K/Akt signaling pathway: Xanthomicrol disrupts this crucial pathway involved in cell growth and survival, contributing to its antitumor effects in melanoma models [].

- Vascular endothelial growth factor (VEGF): Xanthomicrol inhibits VEGF expression, a key player in angiogenesis, demonstrating its antiangiogenic potential in both in vitro and ex vivo models [].

Q2: How does xanthomicrol's interaction with these targets translate into its observed biological activities?

A2: By interacting with these targets, xanthomicrol exhibits a range of biological activities, including:

- Antitumor activity: Xanthomicrol demonstrates significant antitumor effects in various cancer models, including melanoma [], breast cancer [], and colon cancer [], through mechanisms like inhibiting cell viability, inducing cell cycle arrest and apoptosis, and suppressing angiogenesis.

- Antiangiogenic activity: Its ability to inhibit VEGF expression and microvessel outgrowth highlights its potential as an antiangiogenic agent, hindering the formation of new blood vessels that are crucial for tumor growth and progression [].

- Anti-inflammatory activity: Xanthomicrol and its metabolites, such as 4′-demethyltangeretin and xanthomicrol, showcase significant anti-inflammatory effects by suppressing the production of pro-inflammatory mediators like nitric oxide, PGE2, and IL-1β in LPS-stimulated macrophages. These effects are linked to the modulation of crucial signaling pathways like p38, JNK, PI3K/Akt, and NF-κB [].

Q3: Does xanthomicrol exhibit any effects on smooth muscle?

A3: Yes, studies have shown that xanthomicrol possesses antispasmodic properties:

- Relaxant effect on rat uterus: Xanthomicrol demonstrates a relaxant effect on rat uterus precontracted by either KCl or oxytocin, suggesting potential for managing smooth muscle-related conditions [, ].

- Inhibitory effect on guinea-pig ileum: Xanthomicrol inhibits both tonic and phasic contractions induced by various agents in guinea-pig ileum, further supporting its potential as a spasmolytic agent [, ].

Q4: What is the chemical structure and molecular formula of xanthomicrol?

A4: Xanthomicrol is a polymethoxylated hydroxyflavone with the following characteristics:

Q5: What analytical techniques are commonly employed to identify and quantify xanthomicrol?

A5: Various analytical methods are used to characterize and quantify xanthomicrol:

- Spectroscopy: Techniques like UV, IR, 1H NMR, and 13C NMR spectroscopy are essential for structural elucidation [, , ].

- Mass spectrometry (MS): MS techniques, including HRESIMS, coupled with separation techniques like HPLC, are crucial for identifying and confirming the presence of xanthomicrol and its metabolites [, , ].

- Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are widely used for separating and quantifying xanthomicrol in plant extracts and biological samples [, , ].

Q6: How does the degree of methoxylation in the flavonoid structure influence its antiproliferative activity?

A6: Studies suggest that increased methoxylation enhances the preferential cytotoxicity towards cancer cells []:

Q7: What is known about the bioavailability and metabolism of xanthomicrol?

A7: Xanthomicrol undergoes extensive biotransformation in the body:

- Major metabolite: Xanthomicrol is identified as a major metabolite of 5-demethyltangeretin, particularly in the colon, highlighting the role of metabolism in its biological effects [, ].

- Metabolic pathways: Phase I metabolism involves demethylation and hydroxylation, while phase II metabolism leads to the formation of glucuronide and sulfate conjugates [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.